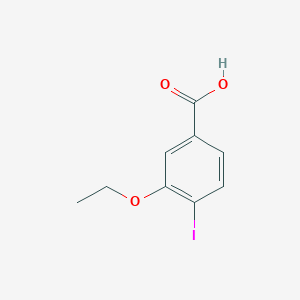
3-Ethoxy-4-iodobenzoic acid
Descripción general
Descripción
“3-Ethoxy-4-iodobenzoic acid” is an organic compound with the molecular formula C9H9IO3 . It is also known as ethyl 3-ethoxy-4-iodobenzoate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with an ethoxy group (–OCH2CH3) at the 3-position and an iodine atom at the 4-position . The carboxylic acid group (–COOH) is attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, iodobenzoic acids are generally susceptible to electrophilic aromatic substitution reactions . The iodine atom can be replaced by other groups in these reactions .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 292.07 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Aplicaciones Científicas De Investigación
Synthesis Applications
Synthesis of 3-Iodobenzo[b]furans : A study by Okitsu et al. (2008) demonstrated the use of 2-alkynyl-1-(1-ethoxyethoxy)benzenes, a compound related to 3-ethoxy-4-iodobenzoic acid, in the iodocyclization process. This process resulted in the synthesis of a wide variety of 3-iodobenzo[b]furans, which are significant in various chemical syntheses (Okitsu et al., 2008).
Isocoumarins Synthesis : Subramanian et al. (2005) researched the coupling reaction of o-iodobenzoic acid with terminal alkynes. Their work indicates that such reactions, which might involve derivatives like this compound, can lead to the formation of isocoumarins, important in organic synthesis (Subramanian et al., 2005).
Synthesis of Oxadiazolines Compounds : Jun (2011) explored the synthesis of ethyl 3-iodobenzoate and its subsequent reactions leading to oxadiazolines. These findings suggest the potential of this compound in similar synthetic pathways (Jun, 2011).
Chemical Characterization and Reactions
Thermodynamic Studies : Tan and Sabbah (1994) conducted a thermodynamic study on various isomers of iodobenzoic acid, including 4-iodobenzoic acid. This research could provide insights into the physical and chemical properties of this compound (Tan & Sabbah, 1994).
Catalyst-free P-C Coupling Reactions : Jablonkai and Keglevich (2015) explored P-C coupling reactions involving halobenzoic acids like 4-iodobenzoic acid. Such research could be extrapolated to understand similar reactions with this compound (Jablonkai & Keglevich, 2015).
Biodegradation Studies : Santos, New, and Kingswood (1999) investigated the biodegradation of various iodobenzoic acids, providing insights into environmental and metabolic processes that could affect compounds like this compound (Santos, New, & Kingswood, 1999).
Mecanismo De Acción
Target of Action
It is known that iodobenzoic acids, which 3-ethoxy-4-iodobenzoic acid is a derivative of, consist of a carboxylic acid group and an iodine atom bonded to a central benzene ring . This structure suggests that the compound may interact with biological targets that have affinity for iodinated benzoic acids.
Mode of Action
Iodobenzoic acids are known to undergo various chemical reactions, such as fischer–speier esterification . This suggests that this compound may interact with its targets through similar chemical reactions.
Análisis Bioquímico
Cellular Effects
3-Ethoxy-4-iodobenzoic acid influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to downstream effects on cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is important to determine the threshold doses that elicit therapeutic versus toxic effects to ensure safe and effective use of the compound in research and potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in the oxidative metabolism of xenobiotics . The compound can also affect the levels of various metabolites by modulating the activity of metabolic enzymes. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these organelles can impact its activity and function, influencing cellular processes such as energy production and protein synthesis.
Propiedades
IUPAC Name |
3-ethoxy-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKNIQVZIFYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

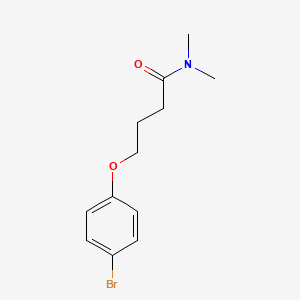
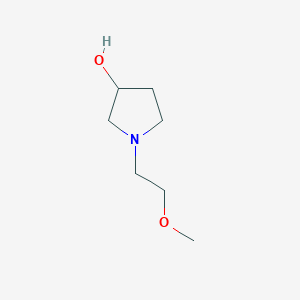
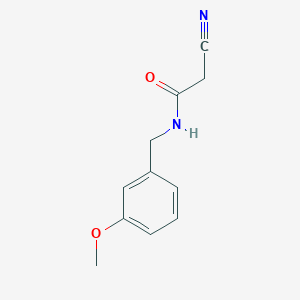


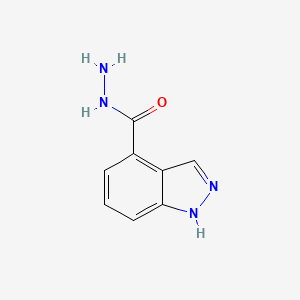
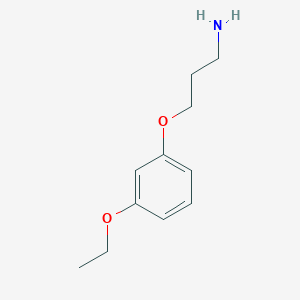
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)

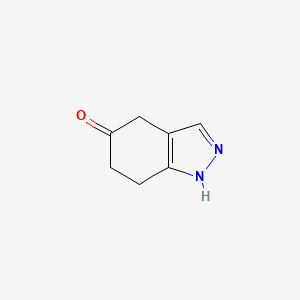
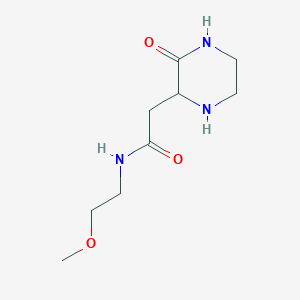


![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)